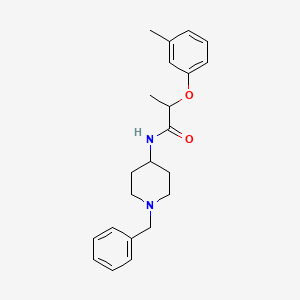
N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide
説明
N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide, also known as BPP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide is not fully understood. However, it is believed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has also been shown to interact with the opioid system, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models, and it has also been shown to have anticonvulsant effects. N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to improve memory and cognitive function in animal models, and it has also been shown to reduce drug-seeking behavior in animals addicted to drugs such as cocaine and morphine.
実験室実験の利点と制限
One of the main advantages of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide is its high potency and selectivity. The compound has been shown to exhibit a wide range of biological activities at relatively low concentrations. In addition, N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to be relatively safe and well-tolerated in animal models. However, one of the main limitations of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide. One potential area of research is the development of more potent and selective analogs of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide. Another potential area of research is the investigation of the long-term effects of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide on memory and cognitive function. Additionally, future studies could investigate the potential use of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, future studies could investigate the potential use of N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide in combination with other drugs to enhance its therapeutic effects.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, N-(1-benzyl-4-piperidinyl)-2-(3-methylphenoxy)propanamide has been shown to have a positive effect on memory and cognitive function.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-7-6-10-21(15-17)26-18(2)22(25)23-20-11-13-24(14-12-20)16-19-8-4-3-5-9-19/h3-10,15,18,20H,11-14,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKTUHWOCRDHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({3-[(methoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4844739.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B4844743.png)
![N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)

![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)

![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)
![N-{4-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4844795.png)

![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)

![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)